EN884

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

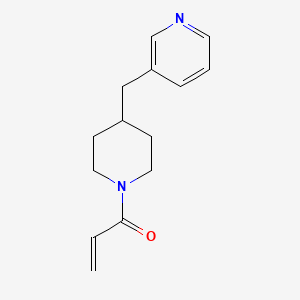

1-[4-(pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-14(17)16-8-5-12(6-9-16)10-13-4-3-7-15-11-13/h2-4,7,11-12H,1,5-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUANOVWGPXFWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EN884: A Covalent Recruiter for Targeted Protein Degradation via the SKP1-CUL1-F-box (SCF) E3 Ligase Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of EN884, a novel, cysteine-reactive covalent ligand that targets the S-Phase Kinase-Associated Protein 1 (SKP1). SKP1 is an essential adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, a critical component of the ubiquitin-proteasome system responsible for the degradation of a multitude of cellular proteins. The discovery of this compound opens new avenues for therapeutic intervention by enabling the recruitment of the SCF complex for targeted protein degradation (TPD), a strategy with significant potential in drug development.

Discovery and Covalent Engagement of SKP1

This compound was identified as a potent binder of SKP1 through a competitive activity-based protein profiling (ABPP) screen.[1][2] A library of 1284 cysteine-reactive covalent ligands was screened for their ability to displace a fluorophore-conjugated iodoacetamide probe (IA-rhodamine) from the purified human SKP1-FBXO7-CUL1-RBX1 complex.[1][3] this compound emerged as the top hit, demonstrating a dose-dependent inhibition of probe labeling.[1]

The molecule contains a cysteine-reactive acrylamide "warhead" that facilitates its covalent interaction. Subsequent mass spectrometry analysis confirmed that this compound covalently modifies a specific cysteine residue, C160, on the SKP1 protein. This interaction is crucial for its function as a recruiter for the SCF complex. Interestingly, this compound's binding to SKP1 is observed when SKP1 is part of the larger Cullin-RING E3 ligase complex, but not to SKP1 alone, suggesting that the compound may recognize a conformation of SKP1 present within the assembled ligase. It is hypothesized that this compound binds at the interface between SKP1 and F-box proteins, potentially engaging with a subset of SKP1 proteins associated with specific CUL1 substrate receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the discovery and characterization of this compound's interaction with SKP1.

| Table 1: Activity-Based Protein Profiling (ABPP) Screen | |

| Parameter | Observation |

| Screening Method | Competitive gel-based ABPP |

| Library Size | 1284 cysteine-reactive covalent ligands |

| Target Complex | Purified human SKP1-FBXO7-CUL1-RBX1 |

| Probe | Iodoacetamide-rhodamine (IA-rhodamine) |

| Screening Concentration | 50 µM |

| Top Hit | This compound |

| Result | This compound showed the most significant, dose-response inhibition of IA-rhodamine labeling of SKP1. |

| Table 2: Mass Spectrometry Analysis of this compound-SKP1 Interaction | |

| Parameter | Finding |

| Method | Tandem Mass Spectrometry (MS/MS) of tryptic digests |

| Sample | SKP1-FBXO7-CUL1-RBX1 complex incubated with this compound (50 µM) for 1 hour. |

| Site of Modification | Cysteine 160 (C160) of SKP1. |

| Significance | Confirmed the direct covalent binding and identified the specific amino acid residue on SKP1 targeted by this compound. |

Mechanism of Action: Hijacking the SCF Complex for Targeted Protein Degradation

The ability of this compound to covalently bind to the essential adaptor protein SKP1 makes it a valuable tool for Proteolysis Targeting Chimera (PROTAC) applications. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.

By linking a derivative of this compound to a ligand for a target protein, it is possible to create PROTACs that utilize the SCF complex for degradation. This has been successfully demonstrated with the degradation of neo-substrates such as Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR). For instance, a series of PROTACs (SJH1-51A, SJH1-51B, SJH1-51C, and SJH1-51D) were synthesized by linking an this compound derivative to the BET family inhibitor JQ1. The most effective of these, SJH1-51B, which features a C4 alkyl linker, robustly degraded the short isoform of BRD4 in HEK293T cells.

The degradation mediated by these SKP1-based PROTACs is dependent on the ubiquitin-proteasome system. This was confirmed by experiments showing that the degradation of BRD4 by SJH1-51B was prevented by pre-treatment with the proteasome inhibitor bortezomib. Furthermore, the activity of these PROTACs was attenuated by the NEDDylation inhibitor MLN4924, confirming the requirement for an active Cullin-RING ligase. Crucially, knockdown of SKP1 completely abolished the degradation of BRD4, demonstrating the specific reliance on SKP1 for this process.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: Canonical SCF E3 ubiquitin ligase ubiquitination pathway.

Caption: this compound covalently binds to Cysteine 160 of SKP1 within the SCF complex.

Caption: Experimental workflow for the Activity-Based Protein Profiling (ABPP) screen.

Caption: Mechanism of targeted protein degradation using an this compound-based PROTAC.

Detailed Experimental Protocols

-

Complex Preparation: Use purified human SKP1-FBXO7-CUL1-RBX1 complex for the assay.

-

Ligand Incubation: Incubate the purified complex with either DMSO (vehicle control) or compounds from the cysteine-reactive covalent ligand library (e.g., at 50 µM) in a suitable buffer (e.g., PBS) for 1 hour at room temperature.

-

Probe Labeling: Add the iodoacetamide-rhodamine (IA-rhodamine) probe to the mixture and incubate for another hour at room temperature in the dark.

-

Quenching and Denaturation: Quench the labeling reaction by adding 4x Laemmli sample buffer with DTT. Boil the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Imaging: Visualize the rhodamine fluorescence by scanning the gel using a fluorescence gel scanner.

-

Analysis: Quantify the band intensities corresponding to SKP1. The reduction in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates competitive displacement of the probe, signifying that the compound binds to SKP1.

-

Sample Preparation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with a high concentration of this compound (e.g., 50 µM) for 1 hour at room temperature.

-

Denaturation and Reduction: Denature the proteins using urea, and reduce disulfide bonds with DTT.

-

Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent non-specific disulfide bond formation.

-

Tryptic Digestion: Dilute the sample to reduce the urea concentration and perform an overnight digestion with sequencing-grade trypsin at 37°C.

-

Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of human SKP1. Specifically look for spectra matching tryptic peptides of SKP1 with a mass shift corresponding to the addition of this compound on cysteine residues. The MS/MS fragmentation pattern will confirm the exact site of covalent modification (C160).

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T or MDA-MB-231) and allow them to adhere. Treat the cells with the this compound-based PROTAC (e.g., SJH1-51B) at various concentrations and for different time points. Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-Actin).

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and normalized to the loading control.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. It is a first-in-class covalent recruiter that successfully hijacks the essential SKP1 adaptor protein of the SCF E3 ligase complex. The proof-of-concept studies demonstrating the degradation of high-value cancer targets like BRD4 and the Androgen Receptor highlight the therapeutic potential of this approach. By targeting a core and essential component of the ubiquitin-proteasome machinery, SKP1-based PROTACs may offer a strategy to overcome resistance mechanisms that can arise with PROTACs that rely on non-essential E3 ligases. While this compound and its initial PROTAC derivatives are early-stage discoveries, they provide a strong foundation for further medicinal chemistry optimization to improve potency, selectivity, and overall drug-like properties. Future work will likely focus on structural studies to elucidate the precise binding mode of this compound within the SKP1-F-box interface and the kinetics of ternary complex formation to guide the design of next-generation SKP1 recruiters.

References

EN884: A Covalent Recruiter for the SKP1 E3 Ligase Adaptor Protein

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While significant progress has been made, the field has been largely reliant on a small number of E3 ligase recruiters. The discovery of novel recruiters for different E3 ligases is crucial for expanding the scope and selectivity of TPD. This technical guide focuses on EN884, a recently identified covalent recruiter that targets the SKP1 adaptor protein of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.

Mechanism of Action of this compound

This compound is a cysteine-reactive small molecule that acts as a covalent recruiter for the SKP1 adaptor protein.[1][2] SKP1 is a core and essential component of the SCF E3 ubiquitin ligase complex, which is one of the largest families of E3 ligases in humans.[3][4][5] The SCF complex plays a critical role in regulating a wide array of cellular processes by targeting substrate proteins for degradation.

This compound contains a reactive acrylamide "warhead" that specifically and covalently modifies cysteine 160 (C160) on SKP1. This covalent engagement allows for the recruitment of the SCF complex to a neo-substrate when this compound is incorporated into a PROTAC. The recruitment of the E3 ligase complex to the target protein facilitates the transfer of ubiquitin, marking the target for degradation by the 26S proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its derivatives from the primary literature.

| Compound | Target | Assay | Metric | Value | Cell Line | Reference |

| This compound | SKP1 | isoDTB-ABPP | % Engagement of C160 | 7% | HEK293T | |

| SJH1-37m | SKP1 | Pulldown Proteomics | Enrichment Fold Change | 2.8 | HEK293T |

| PROTAC | Target Protein | Recruited E3 Ligase Component | Effect | Cell Line | Reference |

| SJH1-51B | BRD4 (short isoform) | SKP1 | Selective Degradation | HEK293T | |

| SJH1-51B | BRD4 (both isoforms) | SKP1 | Degradation | MDA-MB-231 | |

| SJH1-62B | Androgen Receptor (AR) | SKP1 | Degradation | LNCaP |

Detailed quantitative proteomics data, including lists of significantly affected proteins from tandem mass tagging (TMT) experiments, are available in the supplementary information of the primary research publication.

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound-based technologies. Below are methodologies for key experiments cited in the literature.

Gel-Based Activity-Based Protein Profiling (ABPP) for Screening

This protocol is used to identify covalent ligands that compete with a fluorescent probe for binding to the target protein.

-

Protein Complex Preparation: Use a purified SKP1-FBXO7-CUL1-RBX1 complex.

-

Compound Incubation: Pre-incubate the protein complex with the covalent ligand library (e.g., 50 µM for each compound) or varying concentrations of this compound for 1 hour at room temperature. A DMSO vehicle control should be run in parallel.

-

Probe Labeling: Add a rhodamine-functionalized iodoacetamide (IA-rhodamine) probe (e.g., 100 nM) and incubate for 30 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the gel using in-gel fluorescence scanning to detect the IA-rhodamine signal. A decrease in fluorescence intensity in the presence of a test compound indicates competition for the same binding site.

-

Loading Control: Stain the gel with a total protein stain (e.g., silver stain) to ensure equal protein loading.

Mass Spectrometry for Covalent Modification Site Identification

This protocol identifies the specific amino acid residue modified by the covalent ligand.

-

Incubation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with this compound (e.g., 50 µM) for 1 hour.

-

Tryptic Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein complex.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of this compound on cysteine residues to identify the modified peptide and the specific site of adduction.

Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) for Cellular Target Engagement

This chemoproteomic method quantifies the engagement of a covalent ligand with its target in a cellular context.

-

Cell Treatment: Treat cells (e.g., HEK293T) with either DMSO vehicle or this compound (e.g., 50 µM) for a specified time (e.g., 4 hours).

-

Lysis and Probe Labeling: Lyse the cells and label the proteomes with an alkyne-functionalized iodoacetamide probe (IA-alkyne).

-

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an isotopically light (for DMSO control) or heavy (for this compound-treated) desthiobiotin-azide tag.

-

Sample Combination and Enrichment: Combine the light and heavy labeled samples, digest with trypsin, and enrich for the desthiobiotin-labeled peptides using streptavidin beads.

-

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

-

Quantification: Quantify the light/heavy peptide ratios to determine the degree of target engagement by the covalent ligand. A higher ratio indicates that the ligand is occupying the cysteine, preventing labeling by the probe.

TMT-Based Quantitative Proteomics for PROTAC-Induced Degradation

This protocol allows for the quantitative assessment of protein degradation induced by a PROTAC.

-

Cell Treatment: Treat cells (e.g., MDA-MB-231 or LNCaP) with DMSO vehicle or the this compound-based PROTAC (e.g., 10 µM SJH1-51B) for a specified duration (e.g., 24 hours).

-

Protein Extraction and Digestion: Extract proteins from the cells and perform a tryptic digestion.

-

TMT Labeling: Label the resulting peptides from each condition with different isobaric tandem mass tags (TMT).

-

Sample Pooling and Fractionation: Pool the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags. A decrease in the abundance of a protein in the PROTAC-treated sample compared to the vehicle control indicates degradation.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound-based PROTACs.

Experimental Workflow: ABPP Screening

Caption: ABPP workflow for covalent ligand discovery.

Logical Relationship: PROTAC Development from this compound

Caption: Logic for developing this compound-based PROTACs.

References

- 1. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SCF Complex Is Essential to Maintain Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SKP1‐CUL1‐F‐box: Key molecular targets affecting disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCF complex - Wikipedia [en.wikipedia.org]

The Covalent Engagement of EN884 with SKP1 C160: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mechanism of EN884, a cysteine-reactive covalent ligand, to the S-Phase Kinase-Associated Protein 1 (SKP1) at the C160 residue. The discovery of this compound as a covalent recruiter for SKP1, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, opens new avenues for the development of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This document summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and visualizes the relevant biological and experimental frameworks.

Quantitative Data Summary

The interaction between this compound and SKP1 C160 has been quantitatively assessed through various biochemical and cellular assays. The key findings are summarized in the tables below.

| Parameter | Value | Cell Line/System | Method | Reference |

| Cellular Engagement of SKP1 C160 by this compound | 7% | HEK293T cells | Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) | [1] |

| Concentration of this compound in Gel-based ABPP Screen | 50 µM | Pure human SKP1-FBXO7-CUL1-RBX1 complex | Gel-based Activity-Based Protein Profiling (ABPP) | |

| Concentration of this compound for Mass Spectrometry Analysis | 50 µM | SKP1-FBXO7-CUL1-RBX1 complex | Mass Spectrometry |

Table 1: Quantitative Analysis of this compound-SKP1 C160 Interaction. This table provides a summary of the key quantitative measurements related to the binding of this compound to SKP1 C160.

Core Binding Mechanism and Significance

This compound is a cysteine-reactive covalent ligand that was identified from a screen of 1284 covalent ligands. It possesses an acrylamide "warhead" that forms a covalent bond with the thiol group of the cysteine 160 residue on SKP1. This specific cysteine is located in an intrinsically disordered region of SKP1 that becomes structured upon its incorporation into the SCF complex, specifically at the interface with the F-box substrate receptor. A critical finding is that this compound's binding to SKP1 is dependent on the presence of the larger SCF complex, as it does not bind to monomeric SKP1. This suggests that the binding site, or its accessibility, is a feature of the assembled E3 ligase complex.

The ability of this compound to covalently engage SKP1 has been leveraged in the development of PROTACs. By linking this compound to a ligand for a target protein, such as BRD4 or the Androgen Receptor (AR), the resulting PROTAC can recruit these neo-substrates to the SCF complex for ubiquitination and subsequent proteasomal degradation.

Signaling and Degradation Pathway

The canonical function of the SCF E3 ubiquitin ligase complex is to mediate the ubiquitination of specific protein substrates, marking them for degradation by the 26S proteasome. This process is crucial for regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and maintaining genome stability. This compound-based PROTACs hijack this endogenous cellular machinery.

References

- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EN884 for Targeted Protein Degradation of BRD4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce the degradation of specific proteins. This whitepaper provides a comprehensive technical overview of EN884, a novel covalent recruiter of the SKP1 adapter protein, and its application in a PROTAC, SHH-2-106, for the targeted degradation of the epigenetic reader protein BRD4. We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and have been identified as key therapeutic targets in oncology and inflammatory diseases. Traditional small-molecule inhibitors of BRD4 have shown clinical promise, but their efficacy can be limited by the need for high sustained occupancy and potential for drug resistance.

Targeted protein degradation offers an alternative and potentially more effective strategy. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of target proteins. This compound represents a novel approach in PROTAC design by engaging a core component of the Cullin-RING E3 ubiquitin ligase machinery.

Mechanism of Action: this compound and the SKP1-CUL1-F-box (SCF) E3 Ligase Complex

This compound is a cysteine-reactive covalent ligand that specifically targets the SKP1 adapter protein.[1] SKP1 is an essential component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest families of E3 ligases. The mechanism of action for an this compound-based PROTAC, such as SHH-2-106, can be summarized in the following steps:

-

Ternary Complex Formation: The BRD4-targeting moiety of the PROTAC binds to the bromodomain of BRD4, while the this compound moiety covalently engages SKP1 at cysteine 160 (C160).[1] This brings BRD4 into close proximity with the SCF E3 ligase complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The resulting polyubiquitin chain on BRD4 is recognized by the 26S proteasome. The proteasome then unfolds and degrades BRD4 into small peptides, while the PROTAC molecule is released and can engage another BRD4 protein for a new cycle of degradation.

This catalytic mode of action allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations.

Quantitative Data: Degradation of BRD4 by SHH-2-106

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The this compound-based BRD4 degrader, SHH-2-106, has been shown to induce potent and dose-dependent degradation of BRD4 in cellular assays.

| Compound | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |

| SHH-2-106 | 22Rv1 | 24 hours | ~100 | >90 |

Note: The DC50 and Dmax values are estimated based on densitometric analysis of Western blot data from the primary literature.

Experimental Protocols

Reproducible and robust experimental methods are crucial for the evaluation of PROTAC molecules. Below are detailed protocols for key assays used in the characterization of this compound-based degraders.

Gel-Based Activity-Based Protein Profiling (ABPP) for SKP1 Engagement

This protocol is used to confirm the covalent engagement of this compound with its target, SKP1.

Materials:

-

Purified recombinant SKP1-CUL1-F-box complex

-

This compound

-

Iodoacetamide-alkyne (IA-alkyne) probe

-

Rhodamine-azide

-

Click chemistry reagents (CuSO4, TBTA, TCEP)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Incubation: Incubate the purified SCF complex with varying concentrations of this compound for 1 hour at room temperature.

-

Probe Labeling: Add IA-alkyne to the mixture and incubate for another hour to label the remaining free cysteines on SKP1.

-

Click Chemistry: Perform a click reaction by adding rhodamine-azide, CuSO4, TBTA, and TCEP to the samples. Incubate for 1 hour at room temperature.

-

SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer and run the samples on a polyacrylamide gel.

-

Visualization: Scan the gel using a fluorescence scanner to visualize the rhodamine-labeled SKP1. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding and covalent engagement.

Western Blotting for BRD4 Degradation

This is the standard method for quantifying the degradation of BRD4 in cells following treatment with a PROTAC.

Materials:

-

22Rv1 cells (or other relevant cell line)

-

SHH-2-106 (this compound-based BRD4 PROTAC)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of SHH-2-106 (e.g., 0, 10, 30, 100, 300, 1000 nM) for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Image the blot using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.

-

Plot the normalized BRD4 levels against the concentration of SHH-2-106 to determine the DC50 and Dmax.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation by providing a novel means to recruit the SCF E3 ligase complex. The this compound-based PROTAC, SHH-2-106, demonstrates the successful application of this strategy for the potent and efficient degradation of BRD4. This approach opens up new avenues for the development of degraders for a wide range of therapeutic targets.

Future research will likely focus on optimizing the this compound scaffold to improve its potency, selectivity, and drug-like properties. Furthermore, the modular nature of PROTACs will allow for the combination of this compound with various target-binding ligands to expand the landscape of degradable proteins. The continued exploration of novel E3 ligase recruiters like this compound will undoubtedly fuel the development of the next generation of targeted protein degraders with enhanced therapeutic potential.

References

The Emergence of EN884: A Novel Strategy for Androgen Receptor Degradation in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The androgen receptor (AR) is a key driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. However, the development of resistance to conventional AR inhibitors necessitates novel therapeutic strategies. One promising approach is the targeted degradation of the AR protein. This technical guide explores the function of EN884, a recently identified small molecule, in mediating the degradation of the androgen receptor. This compound acts as a covalent recruiter of the SKP1 E3 ligase adaptor protein, enabling the formation of a ternary complex with the AR and subsequent proteasomal degradation. This document provides a comprehensive overview of the mechanism of action of this compound-based Proteolysis Targeting Chimeras (PROTACs), summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and workflows.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival.[1] Therapies aimed at blocking AR signaling, either by inhibiting androgen synthesis or by antagonizing the receptor, are initially effective. However, resistance often emerges through mechanisms such as AR mutations, amplification, or the expression of constitutively active splice variants.[3]

Targeted protein degradation offers a novel therapeutic modality to overcome these resistance mechanisms.[2] By inducing the selective removal of the entire AR protein, rather than just inhibiting its function, degraders can potentially address the challenges posed by AR overexpression and mutation.

This compound: A Covalent Recruiter of the SKP1 E3 Ligase Complex

This compound is a cysteine-reactive covalent molecule that has been identified as a recruiter of the SKP1 (S-phase kinase-associated protein 1) adapter protein. SKP1 is a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest families of E3 ligases responsible for targeting proteins for ubiquitination and subsequent degradation by the proteasome.

By incorporating this compound into a PROTAC, it can be used to bring the SCF complex into proximity with a target protein, in this case, the androgen receptor, leading to its degradation.

Mechanism of Action: this compound-Based PROTACs for AR Degradation

An this compound-based PROTAC for androgen receptor degradation is a heterobifunctional molecule. One end of the PROTAC contains a ligand that binds to the androgen receptor, while the other end features the this compound moiety, which covalently binds to SKP1. This dual binding facilitates the formation of a ternary complex between the androgen receptor, the this compound-PROTAC, and the SCF E3 ligase complex.

Once this ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the androgen receptor. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple AR proteins.

References

- 1. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACing the androgen receptor and other emerging therapeutics in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Enfortumab Vedotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfortumab vedotin (EN884) is a first-in-class antibody-drug conjugate (ADC) that represents a significant advancement in the treatment of locally advanced or metastatic urothelial carcinoma. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data related to enfortumab vedotin.

Discovery and Target Identification

The development of enfortumab vedotin was initiated through the identification of a suitable target antigen overexpressed in urothelial carcinoma. Through suppression subtractive hybridization, Nectin-4 (also known as Poliovirus Receptor-related 4 or PVRL4) was identified as a promising candidate.[1] Nectin-4 is a type I transmembrane protein belonging to the nectin family of immunoglobulin-like adhesion molecules, which are involved in cell-cell adhesion.[2]

Immunohistochemical analysis of a broad panel of tumor specimens revealed high expression of Nectin-4 in several cancers, with particularly strong to moderate expression in bladder (60%), breast (53%), and pancreatic cancers (40-60%).[1][3] In contrast, Nectin-4 expression in normal tissues was found to be more limited, making it an attractive target for ADC-based therapy.[1] This differential expression profile suggested that an ADC targeting Nectin-4 could selectively deliver a cytotoxic payload to tumor cells while minimizing off-target toxicity.

Enfortumab Vedotin: The Antibody-Drug Conjugate

Enfortumab vedotin is composed of three key components:

-

A fully human monoclonal antibody (mAb): The IgG1-kappa antibody, enfortumab (also known as ASG-22CE), is directed against Nectin-4. It is produced in Chinese hamster ovary (CHO) cells.

-

A cytotoxic payload: The microtubule-disrupting agent, monomethyl auristatin E (MMAE), is a potent synthetic antineoplastic agent.

-

A protease-cleavable linker: A maleimidocaproyl valine-citrulline (mc-val-cit) linker connects the antibody to the MMAE payload. This linker is designed to be stable in the bloodstream and to be cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.

The drug-to-antibody ratio (DAR) of enfortumab vedotin is approximately 3.8:1, and the molecular weight of the conjugate is approximately 152 kDa.

Mechanism of Action

The anticancer activity of enfortumab vedotin is a multi-step process that leverages the specificity of the antibody and the potency of the cytotoxic payload.

-

Binding: The enfortumab antibody component of the ADC binds with high affinity to Nectin-4 expressed on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-Nectin-4 complex is internalized into the cell via endocytosis.

-

Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-Nectin-4 complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases cleave the valine-citrulline linker, releasing the active MMAE payload into the cytoplasm.

-

Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).

In addition to direct cytotoxicity, preclinical studies suggest that enfortumab vedotin may also exert a "bystander effect," where the released MMAE can diffuse out of the target cell and kill neighboring cancer cells that may not express Nectin-4. Furthermore, there is evidence that the combination of enfortumab vedotin with a PD-1 blocking antibody can upregulate immune function and increase antitumor activity in preclinical models.

Preclinical Development

The antitumor activity of enfortumab vedotin was extensively evaluated in multiple preclinical cancer models.

In Vitro Studies

In vitro studies demonstrated that enfortumab vedotin could bind to cell surface-expressed Nectin-4 with high affinity and induce dose-dependent cell death in various cancer cell lines.

In Vivo Xenograft Studies

The efficacy of enfortumab vedotin was tested in mouse xenograft models of human breast, bladder, pancreatic, and lung cancers. Treatment with enfortumab vedotin significantly inhibited tumor growth in 12 out of 13 models examined and resulted in tumor regression in 5 of these models. In a mouse bladder cancer xenograft model, a single 4 mg/kg dose of enfortumab vedotin led to complete tumor eradication in 5 out of 6 mice. These preclinical findings provided a strong rationale for the clinical development of enfortumab vedotin.

Clinical Development

The clinical development of enfortumab vedotin has been marked by a series of successful clinical trials that have established its efficacy and safety in patients with advanced urothelial carcinoma.

Phase 1 and 2 Trials: EV-101 and EV-201

The initial clinical evaluation of enfortumab vedotin was conducted in the Phase 1 EV-101 study, which established the recommended Phase 2 dose of 1.25 mg/kg.

The pivotal Phase 2 EV-201 trial was a single-arm, multicenter study that evaluated the efficacy and safety of enfortumab vedotin in patients with locally advanced or metastatic urothelial carcinoma who had been previously treated with platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.

Phase 3 Trial: EV-301

The confirmatory Phase 3 EV-301 trial was a randomized, open-label study that compared enfortumab vedotin to standard chemotherapy (docetaxel, paclitaxel, or vinflunine) in patients with locally advanced or metastatic urothelial carcinoma who had previously received platinum-based chemotherapy and a PD-1/L1 inhibitor. The trial met its primary endpoint, demonstrating a significant improvement in overall survival for patients treated with enfortumab vedotin compared to chemotherapy.

Combination Therapy: EV-103

The EV-103 trial is a Phase 1b/2 study evaluating enfortumab vedotin in combination with the immune checkpoint inhibitor pembrolizumab and/or platinum-based chemotherapy in various settings for urothelial carcinoma. Preliminary results have shown promising response rates for the combination of enfortumab vedotin and pembrolizumab as a first-line treatment for cisplatin-ineligible patients with locally advanced or metastatic urothelial carcinoma.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of enfortumab vedotin.

Table 1: Preclinical Efficacy of Enfortumab Vedotin in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Dose | Outcome | Reference |

| Bladder Cancer | Patient-derived | 4 mg/kg (single dose) | 83% complete tumor eradication (5/6 mice) | |

| Breast Cancer | AG-Br7 | 3 mg/kg | 91.3% tumor growth inhibition vs. control ADC | |

| Pancreatic Cancer | AG-Panc4 | 3 mg/kg | Significant tumor growth inhibition | |

| Lung Cancer | NCI-H322M | 3 mg/kg | 83.6% tumor regression vs. control ADC |

Table 2: Clinical Efficacy of Enfortumab Vedotin in Urothelial Carcinoma

| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Overall Survival (OS) | Reference |

| EV-201 (Cohort 1) | Previously treated with platinum and PD-1/L1 inhibitor | Enfortumab Vedotin | 44% | 12% | 7.6 months | - | |

| EV-201 (Cohort 2) | Cisplatin-ineligible, previously treated with PD-1/L1 inhibitor | Enfortumab Vedotin | 52% | 20% | - | - | |

| EV-301 | Previously treated with platinum and PD-1/L1 inhibitor | Enfortumab Vedotin | 40.6% | 4.9% | 7.1 months | 12.88 months | |

| EV-301 | Previously treated with platinum and PD-1/L1 inhibitor | Chemotherapy | 17.9% | 2.7% | 3.9 months | 8.97 months |

Table 3: Pharmacokinetic Parameters of Enfortumab Vedotin and MMAE

| Parameter | Enfortumab Vedotin (ADC) | Unconjugated MMAE | Reference |

| Clearance | 0.110 L/h | 2.11 L/h | |

| Elimination Half-life (t1/2) | 3.6 days | 2.6 days | |

| Time to Maximum Concentration (Tmax) | - | 1-3 days post-infusion | |

| Steady State | Reached by Cycle 1 | Reached by Cycle 1 |

Experimental Protocols

Nectin-4 Immunohistochemistry (IHC) Protocol

While a specific detailed protocol for Nectin-4 IHC in the context of enfortumab vedotin's development is not publicly available, a general methodology can be inferred from standard IHC practices and the information provided in publications.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Nectin-4 antigen.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for Nectin-4.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) to visualize the antigen-antibody complex.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.

-

Scoring: The intensity and percentage of Nectin-4 positive tumor cells are scored to determine the expression level.

In Vivo Xenograft Model Protocol

The following is a generalized protocol for establishing and treating xenograft models based on published preclinical studies of enfortumab vedotin.

-

Cell Culture and Implantation: Human cancer cell lines (e.g., breast, bladder, pancreatic, lung) are cultured in appropriate media. A specific number of cells (e.g., 2.5 x 10^6) are suspended in a suitable buffer and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID mice). For patient-derived xenografts (PDXs), tumor fragments are implanted subcutaneously.

-

Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: (Width^2 x Length) / 2.

-

Treatment Administration: When tumors reach a predetermined size (e.g., approximately 200 mm^3), treatment with enfortumab vedotin or a control agent is initiated. The drug is administered intravenously at specified doses and schedules.

-

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression compared to the control group. At the end of the study, tumors may be excised for further analysis.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) approved protocols.

Clinical Trial Protocol (EV-201, Cohort 1)

The following provides a summary of the protocol for the pivotal EV-201 trial (Cohort 1).

-

Study Design: A global, Phase 2, single-arm, multicenter study.

-

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum-based chemotherapy and a PD-1/L1 inhibitor.

-

Treatment Regimen: Enfortumab vedotin is administered at a dose of 1.25 mg/kg as an intravenous infusion on days 1, 8, and 15 of each 28-day cycle.

-

Primary Endpoint: The primary endpoint is the objective response rate (ORR) as assessed by blinded independent central review according to RECIST v1.1 criteria.

-

Secondary Endpoints: Key secondary endpoints include duration of response (DOR), progression-free survival (PFS), overall survival (OS), safety, and tolerability.

-

Tumor Assessment: Tumor responses are evaluated at baseline and at regular intervals throughout the study.

-

Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Visualizations

Caption: Signaling pathway of enfortumab vedotin's mechanism of action.

Caption: Development workflow of enfortumab vedotin.

Caption: Generalized clinical trial workflow for enfortumab vedotin.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacology of the antibody-drug conjugate enfortumab vedotin in advanced urothelial carcinoma and other malignant solid tumors. - ASCO [asco.org]

- 3. Enfortumab vedotin after PD-1 or PD-L1 inhibitors in cisplatin-ineligible patients with advanced urothelial carcinoma (EV‑201): a multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EN884 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of EN884, a novel cysteine-reactive covalent recruiter of the SKP1 adapter protein, a critical component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. By covalently binding to Cys160 of SKP1, this compound enables the hijacking of the SCF complex for targeted protein degradation through the ubiquitin-proteasome system. This document details the mechanism of action of this compound, its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of neo-substrates such as BRD4 and the Androgen Receptor (AR), and presents key quantitative data from relevant studies. Furthermore, this guide outlines the detailed experimental protocols for the characterization and application of this compound and its derivatives, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to the Ubiquitin-Proteasome System and this compound

The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle progression, signal transduction, and quality control of proteins. The UPS involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s) that result in the attachment of ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome.

Targeted protein degradation has emerged as a promising therapeutic strategy, with PROTACs being a key modality. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation. While many PROTACs utilize E3 ligases like Cereblon or VHL, the exploration of other components of the UPS is an active area of research.

This compound is a recently discovered small molecule that acts as a covalent recruiter of SKP1, an essential adapter protein within the SCF E3 ubiquitin ligase complex[1]. The SCF complex is one of the largest families of E3 ligases and is involved in the degradation of a wide array of cellular proteins. This compound's ability to engage a core component of this complex opens up new avenues for developing novel PROTACs to target disease-causing proteins.

Mechanism of Action of this compound

This compound was identified through a screen of cysteine-reactive covalent ligands and functions by forming a covalent bond with a specific cysteine residue on the SKP1 protein.

-

Covalent Binding: Mass spectrometry analysis has confirmed that this compound specifically modifies Cysteine 160 (Cys160) of SKP1[1]. This covalent interaction is crucial for its function as a recruiter for the SCF complex.

-

Recruitment of SCF Complex: By binding to SKP1, this compound effectively hijacks the entire SCF E3 ligase complex. This allows for the subsequent recruitment of this complex to a target protein when this compound is incorporated into a PROTAC molecule.

The following diagram illustrates the mechanism of this compound in recruiting the SCF complex.

Caption: Mechanism of this compound covalent binding to SKP1.

Quantitative Data on this compound and its PROTAC Derivatives

The efficacy and specificity of this compound and its PROTAC derivatives have been characterized through various quantitative assays.

Table 1: Engagement and Enrichment of SKP1 by this compound

| Parameter | Value | Cell Line/System | Reference |

| Engagement of SKP1 Cys160 | ~7% | HEK293T cells | [1] |

| Enrichment of SKP1 (pulldown) | 2.8-fold | HEK293T cells | [1] |

Table 2: Degradation Potency of this compound-based PROTACs

| PROTAC | Target Protein | DC50 (approx.) | Cell Line | Reference |

| SJH1-51B | BRD4 (short isoform) | ~1 µM | HEK293T cells |

Note: Further optimization of this compound-based PROTACs is ongoing to improve their degradation potency.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to screen for and confirm the binding of covalent ligands to their protein targets.

Protocol Overview:

-

Proteome Preparation: Prepare cell lysates (e.g., from HEK293T cells) containing the target protein complex (e.g., purified SKP1-FBXO7-CUL1-RBX1).

-

Competitive Incubation: Pre-incubate the proteome with this compound or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at room temperature.

-

Probe Labeling: Add a fluorescently tagged cysteine-reactive probe (e.g., iodoacetamide-rhodamine, IA-rhodamine) and incubate for another set period (e.g., 30 minutes).

-

SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer, and separate the proteins on a polyacrylamide gel.

-

Visualization: Scan the gel using a fluorescence scanner to visualize the labeled proteins. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates competition for the same binding site.

Isotopic Desthiobiotin-Activity-Based Protein Profiling (isoDTB-ABPP)

This chemoproteomic method is used to identify the specific cysteine residue modified by a covalent ligand and to assess its proteome-wide selectivity.

Protocol Overview:

-

Cell Treatment: Treat two separate populations of cells (e.g., HEK293T) with either this compound or a vehicle control.

-

Lysis and Probe Labeling: Lyse the cells and label the remaining free cysteines with an alkyne-functionalized iodoacetamide probe.

-

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach isotopically light (for control) and heavy (for this compound-treated) desthiobiotin-azide tags to the probe-labeled proteins.

-

Protein Digestion and Enrichment: Combine the light and heavy labeled proteomes, digest with trypsin, and enrich for the desthiobiotin-tagged peptides using streptavidin affinity chromatography.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and quantify the ratio of light to heavy tags. A high light/heavy ratio for a particular cysteine indicates that it was engaged by this compound.

Western Blotting for Protein Degradation Analysis

This standard technique is used to quantify the degradation of target proteins upon treatment with this compound-based PROTACs.

Protocol Overview:

-

Cell Treatment: Plate cells (e.g., HEK293T for BRD4, LNCaP for AR) and treat with various concentrations of the PROTAC (e.g., SJH1-51B or SJH1-62B) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target protein (e.g., anti-BRD4 or anti-AR) and a loading control (e.g., anti-GAPDH or anti-vinculin).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound.

This compound-based PROTAC-mediated Protein Degradation Pathway

This diagram illustrates the mechanism by which an this compound-based PROTAC induces the degradation of a target protein.

Caption: PROTAC-mediated degradation pathway using this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the key steps involved in the discovery and initial characterization of this compound.

Caption: Workflow for this compound discovery and characterization.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation by demonstrating that core components of E3 ubiquitin ligase complexes, such as SKP1, can be effectively recruited for PROTAC applications. The covalent nature of its interaction with SKP1 offers a robust mechanism for hijacking the SCF complex. While the initial this compound-based PROTACs have shown promise in degrading important cancer targets like BRD4 and the Androgen Receptor, further medicinal chemistry efforts are required to enhance their potency and selectivity. Future research will likely focus on optimizing the linker and target-binding moieties of this compound-based PROTACs to develop highly effective and specific therapeutic agents. The chemoproteomic approaches detailed in this guide will be instrumental in the continued development and characterization of these next-generation protein degraders.

References

Methodological & Application

Application Notes and Protocols for EN884-Based PROTAC in BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis and application of a Proteolysis Targeting Chimera (PROTAC) utilizing the EN884 moiety for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). This compound is a covalent recruiter of the SKP1 E3 ligase adaptor protein.[1][2][3] When linked to a suitable binder for a protein of interest, such as the BET inhibitor JQ1 for BRD4, the resulting PROTAC can induce potent and selective degradation of the target protein.[4][5] These application notes detail the synthesis of an exemplary this compound-based BRD4 PROTAC, SJH1-51B, its mechanism of action, and protocols for evaluating its biological activity.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. While many PROTACs utilize E3 ligase substrate receptors like Cereblon or VHL, this compound represents a novel approach by targeting the core adaptor protein SKP1 of the SCF (SKP1-CUL1-F-box) E3 ligase complex. This allows for the degradation of neo-substrate proteins, with BRD4 being a prominent example when this compound is conjugated with the BRD4 ligand JQ1.

Synthesis of this compound-Based BRD4 PROTAC (SJH1-51B)

The synthesis of an this compound-based BRD4 PROTAC, exemplified by SJH1-51B, involves the coupling of an this compound derivative with the BRD4 inhibitor JQ1 via a suitable linker. The following protocol is a generalized representation based on established synthetic strategies for PROTACs. For detailed, step-by-step instructions, including reagent quantities and reaction conditions, researchers should refer to the supplementary materials of the primary literature.

Synthesis Workflow

Caption: Synthesis workflow for an this compound-based BRD4 PROTAC.

Protocol

-

Synthesis of this compound Derivative: Synthesize or procure an this compound derivative containing a functional group suitable for linker conjugation.

-

Linker Attachment: Couple the this compound derivative with a bifunctional linker (e.g., a C4 alkyl linker for SJH1-51B).

-

JQ1 Conjugation: React the this compound-linker intermediate with the BRD4 inhibitor, JQ1, to form the final PROTAC molecule.

-

Purification: Purify the synthesized PROTAC using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Characterization: Confirm the chemical structure and identity of the final PROTAC compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action: BRD4 Degradation

The this compound-based PROTAC mediates the degradation of BRD4 through the recruitment of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.

Signaling Pathway

Caption: this compound-PROTAC induced degradation of BRD4 via SKP1 recruitment.

The process involves:

-

The PROTAC molecule simultaneously binds to the BRD4 protein via its JQ1 moiety and to the SKP1 protein within the SCF E3 ligase complex via its this compound moiety.

-

This binding event forms a ternary complex, bringing BRD4 in close proximity to the E3 ligase.

-

The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine residues on the surface of BRD4.

-

The poly-ubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.

Experimental Protocols

Cell Culture

-

Cell Lines: HEK293T and MDA-MB-231 cells are suitable for assessing the activity of this compound-based PROTACs.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the this compound-based PROTAC (e.g., SJH1-51B) at various concentrations (e.g., 0.1, 1, 10 µM) or for different time points (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control.

Proteasome and E3 Ligase Dependence Assays

To confirm that BRD4 degradation is dependent on the proteasome and the SCF E3 ligase complex, perform co-treatment experiments.

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours before adding the this compound-based PROTAC.

-

NEDDylation Inhibition: Pre-treat cells with a NEDDylation inhibitor (e.g., 1 µM MLN4924), which is required for Cullin-RING E3 ligase activity, for 1-2 hours prior to PROTAC treatment.

-

SKP1 Knockdown: To specifically confirm the role of SKP1, perform siRNA-mediated knockdown of SKP1 prior to PROTAC treatment.

Analyze BRD4 levels by Western blotting as described above. A rescue of BRD4 degradation in the presence of these inhibitors or after SKP1 knockdown confirms the mechanism of action.

Quantitative Data

The efficacy of an this compound-based BRD4 PROTAC can be quantified by its DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.

| PROTAC | Linker | Cell Line | DC50 | Dmax | Reference |

| SJH1-51A | C2 alkyl | HEK293T | - | - | |

| SJH1-51B | C4 alkyl | HEK293T | ~1 µM | >80% (short isoform) | |

| SJH1-51C | C5 alkyl | HEK293T | - | - | |

| SJH1-51D | PEG3 | HEK293T | - | - | |

| SJH1-51B | C4 alkyl | MDA-MB-231 | - | Significant degradation of both isoforms |

Note: The provided DC50 value is an approximation based on published Western blot data. For precise values, refer to the original publication.

Conclusion

The this compound moiety offers a novel strategy for targeted protein degradation by recruiting the SKP1 adaptor protein. The this compound-based PROTAC, SJH1-51B, demonstrates effective degradation of BRD4 in a proteasome- and SKP1-dependent manner. The protocols and data presented here provide a framework for researchers to synthesize and evaluate this new class of PROTACs for therapeutic and research applications. Further optimization of the linker and this compound scaffold may lead to even more potent and selective BRD4 degraders.

References

- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]

Application Notes: Utilizing EN884 in Cell Culture for E3 Ligase Research

Introduction

EN884 is a covalent ligand that serves as a valuable tool for investigating the ubiquitin-proteasome system (UPS). Specifically, this compound targets S-phase kinase-associated protein 1 (SKP1), a critical adaptor protein within the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. By forming a covalent bond with the cysteine residue at position 160 (C160) of SKP1, this compound effectively modulates the function of this E3 ligase complex.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting, focusing on methodologies to assess its biological activity and mechanism of action.

Mechanism of Action

The SCF E3 ubiquitin ligase complex plays a pivotal role in cellular homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent degradation by the proteasome. The complex consists of the scaffold protein Cullin 1 (CUL1), the RING-box protein 1 (RBX1), the adaptor protein SKP1, and one of many F-box proteins that provide substrate specificity. This compound disrupts this process by covalently binding to SKP1, potentially interfering with the assembly or function of the SCF complex and thereby inhibiting the degradation of its target substrates.[1]

Caption: Mechanism of this compound action on the SCF E3 ligase pathway.

Quantitative Data Summary

The potency of this compound is typically first assessed by determining its half-maximal inhibitory concentration (IC50) across various cell lines. This value indicates the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[2] As specific IC50 values for this compound are not widely published across a range of cancer cell lines, researchers should determine these values empirically.

Table 1: Example IC50 Data Table for this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method |

|---|---|---|---|---|

| HEK293T | Embryonic Kidney | 72 | User Determined | CellTiter-Glo® |

| HeLa | Cervical Cancer | 72 | User Determined | MTT Assay |

| DU-145 | Prostate Cancer | 72 | User Determined | MTT Assay |

| A549 | Lung Cancer | 72 | User Determined | SRB Assay |

Note: The values in this table are placeholders. Researchers must generate their own data following the protocol outlined below.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability and determine its IC50 value.[3]

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Experimental workflow for determining the IC50 of this compound.

Materials

-

Target cell line(s)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

This compound compound

-

DMSO (for stock solution)

-

96-well flat-bottom cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]

-

MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis using Annexin V/PI Staining

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Caption: Experimental workflow for apoptosis analysis via flow cytometry.

Materials

-

Cells treated with this compound (at IC50 concentration, for example) and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the trypsinized cells with the supernatant collected earlier.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells/debris

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Principle Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Caption: Experimental workflow for cell cycle analysis.

Materials

-

Cells treated with this compound and control cells

-

Cold PBS

-

Cold 70% Ethanol

-

PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)

-

Flow cytometer

Procedure

-

Cell Treatment: Seed cells and treat with this compound (and a vehicle control) as described in the previous protocols.

-

Cell Harvesting: Harvest adherent cells using trypsin, then centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C for storage).

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA to ensure that PI only stains DNA.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A General Protocol for Quantitative Analysis of Protein Degradation by Western Blot

An application note on a western blot protocol for a compound named "EN884" cannot be created as there is no publicly available information on a compound with this designation. This suggests that "this compound" may be an internal development code, a novel compound not yet described in the literature, or a possible misspelling.

Therefore, presented here is a comprehensive and detailed general application note and protocol for assessing protein degradation via western blotting. This guide is intended for researchers, scientists, and drug development professionals and can be adapted for a specific molecule, such as this compound, once its protein target and characteristics are known.

Introduction